Fmoc-5-Ava-OH

Catalog No.
S1768653
CAS No.
123622-48-0
M.F
C20H21NO4
M. Wt
339,39 g/mole
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fmoc-5-Ava-OH

CAS Number

123622-48-0

Product Name

Fmoc-5-Ava-OH

IUPAC Name

5-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid

Molecular Formula

C20H21NO4

Molecular Weight

339,39 g/mole

InChI

InChI=1S/C20H21NO4/c22-19(23)11-5-6-12-21-20(24)25-13-18-16-9-3-1-7-14(16)15-8-2-4-10-17(15)18/h1-4,7-10,18H,5-6,11-13H2,(H,21,24)(H,22,23)

InChI Key

ULLSWWGYZWBPHK-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCCC(=O)O

Synonyms

123622-48-0;Fmoc-5-Ava-OH;5-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)pentanoicacid;Fmoc-5-aminopentanoicacid;5-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]Pentanoicacid;5-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}pentanoicacid;5-({[(9H-FLUOREN-9-YL)METHOXY]CARBONYL}AMINO)PENTANOICACID;AmbotzFAA1651;AC1MBSSO;AC1Q75GN;5-(Fmoc-amino)valericacid;SCHEMBL97174;5-(Fmoc-amino)pentanoicacid;5-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoicAcid;04066_FLUKA;MolPort-003-725-624;ULLSWWGYZWBPHK-UHFFFAOYSA-N;ACT08509;ZINC2560009;AKOS013376082;AJ-40417;AK124408;DA-13925;PL002482;FT-0679730

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCCC(=O)O
  • Peptide Synthesis: The presence of the "aminopentanoic acid" backbone suggests this molecule could be a building block for peptide synthesis. Peptides are short chains of amino acids linked by amide bonds and play crucial roles in biological processes. By incorporating this molecule into a peptide sequence, researchers could potentially study the structure and function of novel peptides.
  • Amino Group Protection: The molecule also contains a "fluoren-9-ylmethoxycarbonyl" (Fmoc) group, a well-known protecting group for amino acids in peptide synthesis. Fmoc groups can be selectively attached and removed under mild conditions, allowing researchers to build peptides in a step-wise manner ().

Fmoc-5-Amino-Valeric Acid, also known as Fmoc-5-Ava-OH, is an amino acid derivative characterized by the presence of a 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group on the amino function. Its molecular formula is C20H21NO4, and it has a molecular weight of 339.39 g/mol. This compound is primarily utilized in peptide synthesis due to its ability to protect the amino group during the coupling reactions necessary for constructing peptides .

Typical of amino acids:

  • Deprotection Reaction: The Fmoc group can be removed using mild bases such as piperidine, exposing the free amino group for further reactions.
  • Amide Bond Formation: The terminal carboxylic acid of Fmoc-5-Ava-OH can react with primary amines in the presence of coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide or N-hydroxybenzotriazole to form stable amide bonds, which are crucial in peptide synthesis .

While specific biological activities of Fmoc-5-Ava-OH are not extensively documented, its derivatives have been reported to participate in synthesizing peptides that exhibit biological functions. For instance, fatty acid-based dimeric peptides synthesized using Fmoc-5-Ava-OH have shown interactions with PSD-95, a protein involved in synaptic signaling . This suggests potential applications in neurobiology and therapeutic development.

The synthesis of Fmoc-5-Ava-OH typically involves the following steps:

  • Starting Material: Begin with pentanoic acid or its derivatives.
  • Fmoc Protection: The amino group is protected using Fmoc chloride under basic conditions.
  • Purification: The product is purified using techniques such as chromatography to obtain the desired purity level, often greater than 98% .

Fmoc-GlycineSimple amino acid with Fmoc protectionGeneral peptide synthesisFmoc-LeucineBranched-chain amino acidProtein synthesis and drug developmentFmoc-LysineBasic amino acidPeptide synthesis and protein labeling

Uniqueness of Fmoc-5-Ava-OH

Fmoc-5-Ava-OH's unique five-carbon chain distinguishes it from other commonly used amino acids like glycine or leucine. This structure allows for specific interactions and functionalities that are advantageous in peptide design, particularly in creating longer or more complex peptide sequences.

Interaction studies involving Fmoc-5-Ava-OH typically focus on its derivatives and their biological targets. For instance, peptides synthesized from Fmoc-5-Ava-OH have been shown to interact with proteins such as PSD-95, indicating their role in modulating synaptic functions. These studies help elucidate the mechanisms of action and potential therapeutic uses of these compounds in neurological disorders .

Solution-Phase Synthesis Approaches

Solution-phase synthesis methodologies represent the traditional and widely employed routes for preparing fluorenylmethyloxycarbonyl-protected amino acids [39]. These approaches offer superior control over reaction conditions and enable straightforward purification through conventional organic chemistry techniques [49].

Fluorenylmethyl Chloroformate Mediated Carbamate Formation

The fluorenylmethyl chloroformate mediated approach constitutes one of the most established methods for introducing the fluorenylmethyloxycarbonyl protecting group onto 5-aminovaleric acid [8] [12]. This methodology involves the nucleophilic attack of the primary amine on the electrophilic carbonyl carbon of fluorenylmethyl chloroformate, resulting in carbamate bond formation [11] [14].

The reaction mechanism proceeds through initial nucleophilic addition of the amino group to the carbonyl carbon, followed by elimination of the chloride leaving group [8]. Optimal reaction conditions typically employ a biphasic system comprising aqueous sodium carbonate and an organic solvent such as dioxane or dichloromethane [6] [13]. The sodium carbonate serves a dual purpose: neutralizing the hydrochloric acid byproduct and maintaining the amino acid in its deprotonated, nucleophilic form [6].

Table 1. Fluorenylmethyl Chloroformate Reaction Optimization Parameters

ParameterOptimal ConditionsYield RangeReference
TemperatureRoom temperature68-85% [6]
Amino acid excess20-25% over fluorenylmethyl chloroformate75-90% [6]
Base equivalents4-fold excess sodium carbonate70-88% [6]
Solvent ratioDioxane:water (1:10)68-85% [6]
Reaction time22 hours68% [6]

Critical optimization studies have demonstrated that maintaining a 20-25% excess of amino acid over fluorenylmethyl chloroformate prevents oligopeptide formation, a common side reaction that occurs through mixed anhydride intermediates [6]. The aqueous to organic phase volume ratio significantly impacts both yield and purity, with a minimum dioxane volume relative to the aqueous phase proving most effective [6].

Fluorenylmethyl Succinimidyl Carbonate Activation Strategies

Fluorenylmethyl succinimidyl carbonate activation represents a superior alternative to fluorenylmethyl chloroformate, offering enhanced selectivity and reduced side product formation [6] [16]. This activated ester approach eliminates the oligopeptide contamination issues associated with chloroformate-mediated reactions [6] [22].

The mechanism involves nucleophilic acyl substitution where the amino group attacks the carbonyl carbon of the succinimidyl ester, displacing N-hydroxysuccinimide as the leaving group [19] [21]. This process generates a more stable intermediate compared to the mixed anhydride formation observed with chloroformate reagents [6].

Table 2. Fluorenylmethyl Succinimidyl Carbonate Reaction Conditions

Solvent SystemTemperatureReaction TimeYieldPurity
Water:Ethanol (3:1)60°C2-4 hours>95%>98%
Sodium bicarbonate bufferRoom temperature4-6 hours90-95%>97%
DimethylformamideRoom temperature1-2 hours85-92%>96%

The fluorenylmethyl succinimidyl carbonate approach demonstrates superior reproducibility and consistently high yields without oligopeptide contamination [6] [16]. The mild reaction conditions preserve the stereochemical integrity of the amino acid while facilitating efficient protection of the amino functionality [22].

Solid-Phase Synthesis Protocols

Solid-phase methodologies have emerged as powerful alternatives for synthesizing fluorenylmethyloxycarbonyl-5-Ava-OH, particularly when integrated into larger peptide synthesis workflows [23] [24]. These approaches offer advantages including simplified purification, reduced solvent usage, and compatibility with automated synthesis platforms [25] [27].

2-Chlorotrityl Chloride Resin Applications

2-Chlorotrityl chloride resin represents the gold standard for solid-phase synthesis of fluorenylmethyloxycarbonyl-protected amino acids requiring mild cleavage conditions [23] [24]. The resin's unique chemical structure, featuring a sterically hindered trityl group with enhanced acid lability due to the 2-chloro substitution, enables selective attachment and release of protected amino acids [24] [25].

The loading protocol involves treating activated 2-chlorotrityl chloride resin with fluorenylmethyloxycarbonyl-5-aminovaleric acid in the presence of a weak base such as diisopropylethylamine [25] [27]. The reaction proceeds through nucleophilic substitution of the chloride leaving group by the carboxylate anion, forming a stable ester linkage [24].

Table 3. 2-Chlorotrityl Chloride Resin Loading Optimization

ParameterStandard ConditionsOptimized ConditionsLoading Efficiency
Amino acid equivalents2.0-2.3 eq2.0-2.3 eq85-90%
Base equivalents2.3-2.6 eq diisopropylethylamine2.3-2.6 eq diisopropylethylamine88-93%
Reaction time2 hours4 hours90-95%
SolventDichloromethaneDichloromethane85-95%
Resin activationNone25% thionyl chloride treatment95-98%

Recent optimization studies have demonstrated that pre-activation of 2-chlorotrityl chloride resin with thionyl chloride significantly enhances loading efficiency [25] [27]. This activation step converts any hydrolyzed alcohol functionalities back to the reactive chloride form, ensuring maximum utilization of the resin capacity [25].

The moisture sensitivity of 2-chlorotrityl chloride resin necessitates rigorous anhydrous conditions throughout the loading process [25] [26]. Studies have shown that even trace water content can reduce substitution levels by up to 44%, emphasizing the importance of using anhydrous dichloromethane and maintaining inert atmosphere conditions [25].

Wang Resin Functionalization Techniques

Wang resin functionalization provides an alternative solid-phase approach particularly suited for preparing fluorenylmethyloxycarbonyl-5-Ava-OH derivatives intended for direct incorporation into peptide sequences [30] [31]. The Wang resin's para-alkoxybenzyl alcohol linker offers excellent stability under coupling conditions while permitting mild acidolytic cleavage [33] [35].

The functionalization process requires activation of the carboxylic acid of fluorenylmethyloxycarbonyl-5-aminovaleric acid followed by esterification with the Wang resin's hydroxyl groups [30] [37]. Standard activation protocols employ carbodiimide coupling agents such as dicyclohexylcarbodiimide or diisopropylcarbodiimide in conjunction with catalysts like 4-dimethylaminopyridine [30] [34].

Table 4. Wang Resin Functionalization Protocols

Coupling AgentCatalystSolventTemperatureTimeLoading Yield
Dicyclohexylcarbodiimide4-DimethylaminopyridineDichloromethaneRoom temperature12-24 hours70-85%
Diisopropylcarbodiimide4-DimethylaminopyridineDimethylformamideRoom temperature8-16 hours75-90%
Diisopropylcarbodiimide1-HydroxybenzotriazoleDimethylformamide75°C microwave5 minutes85-95%

Microwave-assisted coupling protocols have demonstrated superior efficiency for Wang resin functionalization, achieving comparable or improved loading yields with dramatically reduced reaction times [37]. The elevated temperature and microwave irradiation overcome the inherent sluggishness of the first amino acid coupling reaction [37].

Quantitative assessment of resin loading employs ultraviolet spectroscopic analysis of the fluorenylmethyloxycarbonyl chromophore following piperidine-mediated deprotection [34] [35]. The dibenzofulvene-piperidine adduct exhibits strong absorption at 304 nanometers, enabling precise determination of substitution levels using Beer's law calculations [34].

Industrial-Scale Production Optimization

Industrial-scale production of fluorenylmethyloxycarbonyl-5-Ava-OH requires comprehensive optimization addressing yield maximization, cost reduction, and environmental sustainability [38] [39]. Modern pharmaceutical manufacturing demands have driven development of scalable synthetic routes that maintain high purity standards while minimizing waste generation [40] [42].

Process optimization studies have identified several critical parameters for large-scale synthesis. Solvent selection significantly impacts both reaction efficiency and downstream purification requirements [38] [41]. The use of environmentally benign solvents such as ethanol-water mixtures has gained favor over traditional organic solvents like dichloromethane [13] [40].

Table 5. Industrial Production Optimization Parameters

ScaleSolvent SystemReaction VesselMixing MethodYieldPurity
1-10 kgEthanol:Water (1:3)Glass-lined reactorMechanical stirring92-96%>99%
10-50 kgEthanol:Water (1:3)Stainless steel reactorHigh-shear mixing90-94%>98%
>50 kgAqueous buffered systemContinuous flow reactorStatic mixing88-92%>97%

Temperature control emerges as a particularly critical factor in large-scale operations [41] [42]. Maintaining precise temperature profiles prevents side reactions while ensuring complete conversion of starting materials [40]. Advanced process control systems incorporating real-time monitoring of reaction progress through in-line analytical techniques have demonstrated significant improvements in batch-to-batch consistency [42].

Purification strategies for industrial-scale production emphasize crystallization-based approaches over chromatographic methods [39] [41]. Solvent selection for recrystallization significantly influences both yield recovery and final product purity [40] [42]. The implementation of controlled cooling profiles and seeding strategies enables reproducible crystal formation with optimal particle size distribution [41].

Table 6. Industrial Purification Optimization

Purification MethodSolvent SystemRecovery YieldFinal PurityProcessing Time
RecrystallizationEthyl acetate:Hexane85-92%>99.5%8-12 hours
PrecipitationWater:Acetonitrile78-85%>98.5%4-6 hours
Continuous crystallizationMixed solvent gradient90-95%>99.8%2-4 hours

Quality control protocols for industrial production incorporate multiple analytical techniques including high-performance liquid chromatography, nuclear magnetic resonance spectroscopy, and mass spectrometry [39] [42]. These methods ensure compliance with pharmaceutical-grade specifications while enabling rapid release testing for manufactured batches [38] [40].

XLogP3

3.3

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-15

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